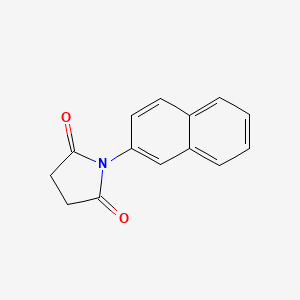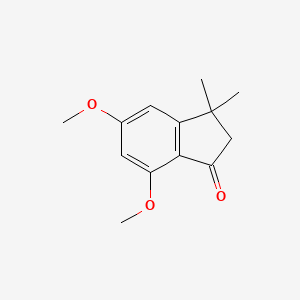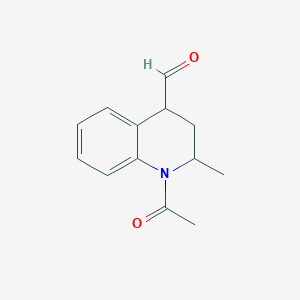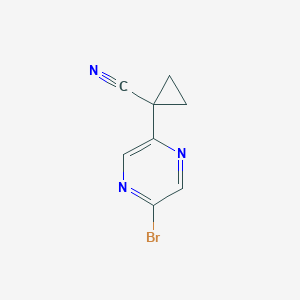![molecular formula C11H15NSSi B11884844 2-((Trimethylsilyl)methyl)benzo[d]thiazole](/img/structure/B11884844.png)
2-((Trimethylsilyl)methyl)benzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Trimethylsilyl)methyl)benzo[d]thiazole is a heterocyclic compound that features a benzothiazole ring substituted with a trimethylsilyl group Benzothiazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Trimethylsilyl)methyl)benzo[d]thiazole typically involves the reaction of benzothiazole with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-((Trimethylsilyl)methyl)benzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to a dihydrobenzothiazole.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
Scientific Research Applications
2-((Trimethylsilyl)methyl)benzo[d]thiazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((Trimethylsilyl)methyl)benzo[d]thiazole involves its interaction with various molecular targets. The benzothiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The trimethylsilyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This can lead to the modulation of cellular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzothiazole: Lacks the trimethylsilyl group, resulting in different reactivity and stability.
2-((Trimethylsilyl)methyl)benzoxazole: Similar structure but with an oxygen atom in place of sulfur, leading to different chemical properties.
2-((Trimethylsilyl)methyl)imidazole: Contains an imidazole ring instead of a benzothiazole ring, affecting its biological activity.
Uniqueness
2-((Trimethylsilyl)methyl)benzo[d]thiazole is unique due to the presence of both the benzothiazole ring and the trimethylsilyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C11H15NSSi |
|---|---|
Molecular Weight |
221.40 g/mol |
IUPAC Name |
1,3-benzothiazol-2-ylmethyl(trimethyl)silane |
InChI |
InChI=1S/C11H15NSSi/c1-14(2,3)8-11-12-9-6-4-5-7-10(9)13-11/h4-7H,8H2,1-3H3 |
InChI Key |
VQFHXYOGBROXDL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-Amino-5-(trifluoromethyl)pyridin-2-yl]acetic acid](/img/structure/B11884771.png)
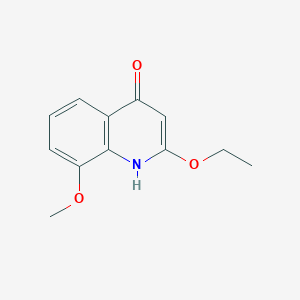
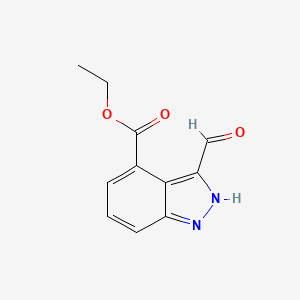

![6-Chloro-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11884802.png)


